

# Adjusting TAS0612 dosage for different in vivo models

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## Compound of Interest

Compound Name: TAS0612

Cat. No.: B15614960

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## Technical Support Center: TAS0612 In Vivo Dosing

This technical support center provides guidance for researchers and drug development professionals on adjusting the dosage of **TAS0612** for various in vivo models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

### Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for **TAS0612** in a new mouse xenograft model?

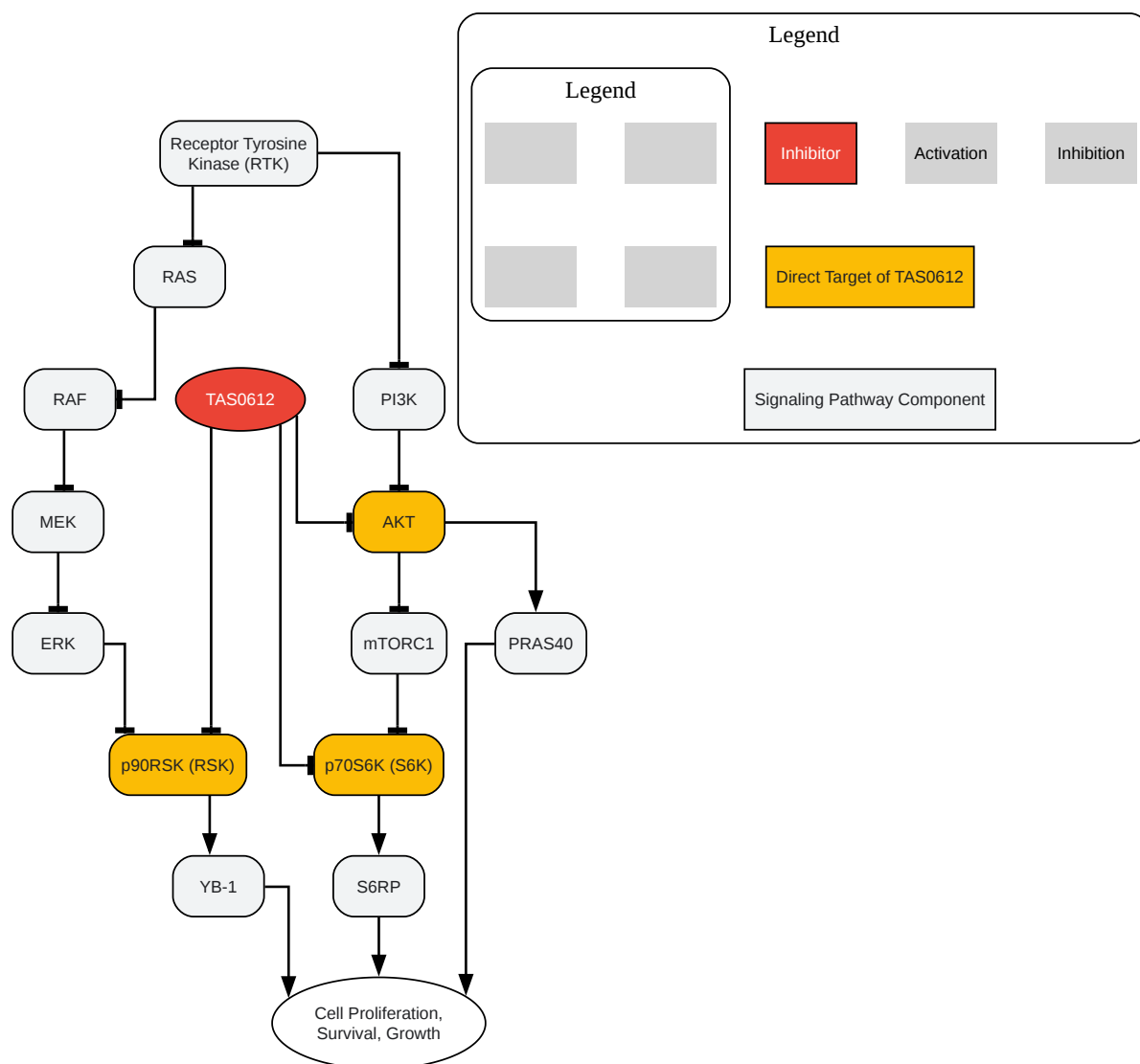
Based on preclinical studies, a starting dose in the range of 20-40 mg/kg, administered daily by oral gavage, is a reasonable starting point for efficacy studies in mouse xenograft models.<sup>[1]</sup> Dose-dependent anti-tumor activity has been observed in this range.<sup>[1][2]</sup> For example, in a study with MFE-319 human endometrial cancer xenografts in athymic nude mice, daily oral administration of **TAS0612** at 20, 40, 60, and 80 mg/kg for two weeks showed a dose-dependent anti-tumor effect.<sup>[1][2]</sup> Another study in a mouse OPM-2 xenograft model showed tumor growth inhibition with daily oral doses of 30-90 mg/kg for two weeks.<sup>[3]</sup>

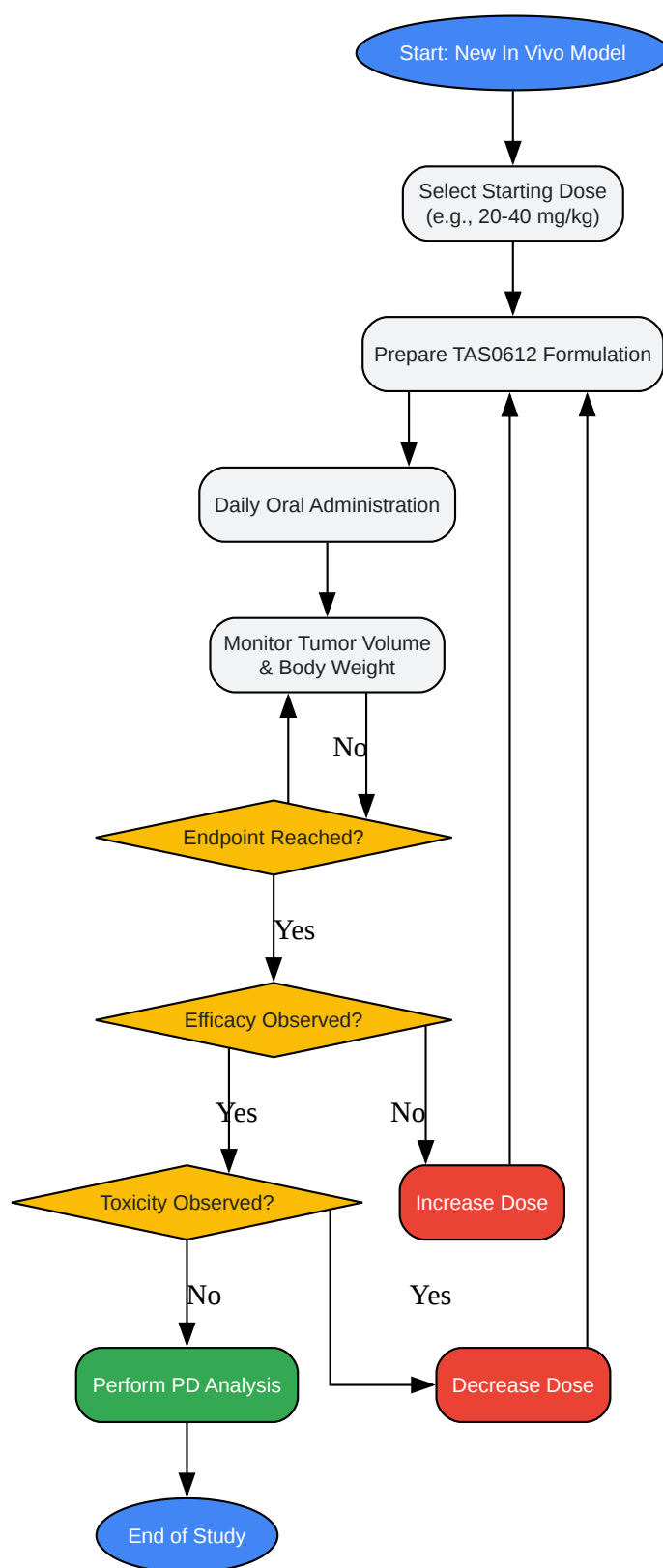
2. How should **TAS0612** be formulated for oral administration in mice?

A common vehicle for oral gavage of **TAS0612** in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

### 3. What are the key signaling pathways affected by **TAS0612**?

**TAS0612** is an orally bioavailable inhibitor of the serine/threonine kinases AKT, 90S ribosome S6 kinase (p90RSK; RSK), and 70S ribosome S6 kinase (p70S6K; S6K).[4] Its action inhibits both the AKT/mTOR/p70S6K and the RAS/RAF/MEK/p90RSK signaling pathways.[4] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]





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## References

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